molecular formula C22H23N3O3S2 B2671332 (5E)-5-[(furan-2-yl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 682764-15-4

(5E)-5-[(furan-2-yl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2671332
CAS No.: 682764-15-4
M. Wt: 441.56
InChI Key: RFCANSWRSWZVCC-KNTRCKAVSA-N
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Description

(5E)-5-[(furan-2-yl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(furan-2-yl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. The starting materials often include furan derivatives, piperazine, and thiazolidinone precursors. The synthetic route may involve:

    Condensation Reactions: Combining furan derivatives with aldehydes or ketones to form the furan-2-ylmethylidene moiety.

    Nucleophilic Substitution: Introducing the piperazine group through nucleophilic substitution reactions.

    Cyclization: Forming the thiazolidinone ring through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The furan and piperazine moieties can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, (5E)-5-[(furan-2-yl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(furan-2-yl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Piperazine Derivatives: Compounds with piperazine moieties are often used in pharmaceuticals for their psychoactive properties.

    Furan Derivatives: These compounds are known for their aromatic properties and are used in various chemical syntheses.

Uniqueness

What sets (5E)-5-[(furan-2-yl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of these functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c26-20(24-13-11-23(12-14-24)17-6-2-1-3-7-17)9-4-10-25-21(27)19(30-22(25)29)16-18-8-5-15-28-18/h1-3,5-8,15-16H,4,9-14H2/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCANSWRSWZVCC-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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